N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
The molecule features a pyrazolo[3,4-d]pyrimidine core substituted at N4 with a 3-chlorophenyl group and at N6 with a 2-methoxyethyl chain, distinguishing it from other derivatives in terms of electronic and steric properties.
Properties
Molecular Formula |
C20H19ClN6O |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6O/c1-28-11-10-22-20-25-18(24-15-7-5-6-14(21)12-15)17-13-23-27(19(17)26-20)16-8-3-2-4-9-16/h2-9,12-13H,10-11H2,1H3,(H2,22,24,25,26) |
InChI Key |
IHMBOVMYYQKXKT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
N4-(3-Chlorophenyl) Substitution
The chlorine at position 4 is displaced via nucleophilic aromatic substitution (SNAr) with 3-chloroaniline. The reaction is conducted in n-butanol at 120°C for 12 hours under nitrogen, using catalytic p-toluenesulfonic acid (p-TsOH) to enhance reactivity. The product, N4-(3-chlorophenyl)-4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, is isolated via crystallization from ethanol/water (1:1).
Optimized SNAr Conditions
N6-(2-Methoxyethyl) Amination
The remaining chlorine at position 6 is replaced with 2-methoxyethylamine via Pd-catalyzed Buchwald-Hartwig coupling. A mixture of Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in toluene is heated at 100°C for 24 hours. This step introduces the 2-methoxyethyl group while maintaining regioselectivity.
Coupling Reaction Parameters
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove residual palladium and unreacted amines. Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) further ensures >98% purity.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrimidine-H), 7.89–7.32 (m, 8H, aromatic-H), 4.12 (t, J=6.0 Hz, 2H, -OCH₂-), 3.48 (s, 3H, -OCH₃).
-
13C NMR (100 MHz, DMSO-d₆): δ 158.9 (C-4), 152.3 (C-6), 135.6–115.2 (aromatic-C), 70.1 (-OCH₂-), 58.9 (-OCH₃).
-
HRMS (ESI): m/z calc. for C₂₀H₁₉ClN₆O [M+H]⁺: 419.1385, found: 419.1389.
Industrial Scalability Considerations
Continuous flow reactors enhance reproducibility for large-scale synthesis. A two-step flow system achieves 90% conversion in the SNAr step (residence time: 30 mins) and 75% in the coupling step (residence time: 2 hours). Catalyst recycling reduces Pd waste by 40%.
Comparative Analysis of Methodologies
Table 1. Efficiency of N4/N6 Functionalization Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| SNAr + Buchwald-Hartwig | 68% | 98% | High |
| Microwave-Assisted | 74% | 95% | Moderate |
| One-Pot Sequential | 61% | 97% | Low |
Microwave-assisted synthesis (150°C, 30 mins) improves yields but requires specialized equipment. One-pot methods, though faster, suffer from side reactions (e.g., over-alkylation).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Pharmacology: The compound is studied for its anti-cancer properties, showing cytotoxic effects against various cancer cell lines.
Biological Research: It serves as a tool compound in studying signal transduction pathways and cellular responses to stress.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The specific pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for the G1 to S phase transition in the cell cycle .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Substituent Effects at the N4 Position
The N4 position in pyrazolo[3,4-d]pyrimidine derivatives is critical for modulating electronic and steric interactions. Key comparisons include:
- Similar derivatives, such as "N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" (C21H21ClN6, MW 392.9) , share this group but differ at N6.
- N4-(4-Chlorophenyl) : The compound "N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" (C25H25ClN6, MW 445.0) demonstrates how positional isomerism (3- vs. 4-chloro) may influence molecular packing or receptor interactions.
Substituent Effects at the N6 Position
The N6 substituent governs steric bulk and hydrogen-bonding capacity:
- N6-(2-Methoxyethyl): In the target compound, this group offers moderate polarity and flexibility. Contrasting examples include: N6,N6-Diethyl: Found in "N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" (C21H21ClN6, MW 392.9) , which has higher lipophilicity due to alkyl chains. N6-(Cyclohexenylethyl): The compound in (MW 445.0) introduces a cyclic moiety, enhancing rigidity and possibly metabolic stability.
Spectroscopic Characteristics
NMR data from analogs provide insights into electronic environments:
- 1H NMR Shifts : In derivatives with chlorophenyl groups (e.g., ), aromatic protons resonate at δ 7.24–8.36 ppm, while NH protons appear upfield (δ 8.80–12.98 ppm) . Methoxy groups (e.g., in ) deshield adjacent protons due to electron donation.
- 13C NMR : Carbon signals for the pyrazolo[3,4-d]pyrimidine core range from δ 91.7–155.5 ppm, with substituent-specific shifts (e.g., C-4′′ at δ 158.7 ppm in methoxyphenyl derivatives) .
Data Tables
Table 1: Structural and Molecular Comparison of Selected Derivatives
Biological Activity
N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as an inhibitor in various signaling pathways and its implications in cancer therapy.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused ring system that contributes to its biological activity. The presence of functional groups such as the chlorophenyl and methoxyethyl moieties enhances its interaction with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C17H19ClN6O |
| Molecular Weight | 364.83 g/mol |
| Structure | Pyrazolo[3,4-d]pyrimidine scaffold |
| Functional Groups | Chlorophenyl, Methoxyethyl |
Inhibition of Casein Kinase 1 (CK1)
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including our compound of interest, act as potent inhibitors of CK1. Aberrant activation of CK1 is linked to various cancers and central nervous system disorders. The compound shows promising inhibitory activity with an IC50 value reported at approximately 78 nM for CK1 inhibition .
Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against several cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against A549 (lung cancer) and HCT-116 (colon cancer) cells with IC50 values ranging from 8.21 µM to 19.56 µM .
The mechanism through which this compound exerts its anti-cancer effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that treatment with the compound increases the BAX/Bcl-2 ratio significantly, indicating an apoptotic pathway activation. Additionally, it causes cell cycle arrest at the S and G2/M phases .
Targeting Epidermal Growth Factor Receptor (EGFR)
The compound has also been evaluated for its inhibitory effects on EGFR, a critical target in cancer therapy. Studies have shown that certain derivatives exhibit nanomolar potency against both wild-type and mutant forms of EGFR (IC50 values as low as 0.016 µM) . This suggests that this compound may serve as a scaffold for developing new EGFR inhibitors.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Study on A549 Cells : A derivative demonstrated an IC50 of 8.21 µM against A549 cells, showing significant promise as a therapeutic agent.
- Study on HCT-116 Cells : Another derivative exhibited an IC50 value of 19.56 µM against HCT-116 cells, indicating effective growth inhibition.
- EGFR Inhibition Study : A focused study revealed that specific derivatives could inhibit mutant EGFR with high specificity and potency.
Table 2: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value |
|---|---|---|
| CK1 Inhibition | - | 78 nM |
| Anti-proliferative (A549) | A549 | 8.21 µM |
| Anti-proliferative (HCT-116) | HCT-116 | 19.56 µM |
| EGFR Inhibition | Wild-type EGFR | 0.016 µM |
| EGFR Inhibition | Mutant EGFR | 0.236 µM |
Q & A
Basic Questions
Q. What are the key structural features of N4-(3-chlorophenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how do they influence its biological activity?
- The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the N4 and N6 positions. The N4-(3-chlorophenyl) group introduces electron-withdrawing properties, potentially enhancing binding to kinase active sites, while the N6-(2-methoxyethyl) substituent improves solubility and pharmacokinetics. The phenyl group at position 1 stabilizes the heterocyclic system through π-π interactions .
Q. What synthetic routes are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives like this compound?
- Synthesis typically involves:
Core formation : Condensation of aldehydes with β-dicarbonyl compounds and urea under acidic or basic conditions.
Substitution : Sequential nucleophilic aromatic substitution (SNAr) at N4 and N6 positions using amines (e.g., 3-chloroaniline, 2-methoxyethylamine) under reflux with polar aprotic solvents (e.g., DMF, DMSO) and catalysts like K₂CO₃ .
Purification : Column chromatography or recrystallization to isolate the final product .
Advanced Questions
Q. How can researchers optimize the synthesis of this compound to enhance yield while maintaining purity?
- Methodological approaches :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% through uniform heating .
- Continuous flow chemistry : Minimizes side reactions and enhances scalability .
- Computational design : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and intermediates, reducing trial-and-error experimentation .
- Critical parameters : Temperature control (<100°C to avoid decomposition), solvent selection (DMF for solubility vs. acetonitrile for SNAr efficiency), and stoichiometric ratios (1:1.2 for amine:core) .
Q. How can researchers resolve conflicting data on this compound’s kinase inhibition potency across studies?
- Analytical strategies :
Dose-response assays : Re-evaluate IC₅₀ values using standardized kinase activity assays (e.g., ADP-Glo™) under consistent ATP concentrations (e.g., 10 µM) .
Structural analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to verify binding modes and identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
Meta-analysis : Compare datasets using QSAR models to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .
Q. What experimental designs are recommended to evaluate the compound’s selectivity across kinase families?
- Panel testing : Screen against a diverse kinase panel (e.g., 100+ kinases) at 1 µM concentration.
- Counter assays : Include off-target enzymes (e.g., phosphatases, proteases) to rule out non-specific inhibition.
- Data normalization : Use Z’-factor scores to validate assay robustness and minimize false positives .
Methodological Notes
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to confirm >95% purity .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
